molecular formula C11H17N5O4 B11829632 N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide

N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B11829632
M. Wt: 283.28 g/mol
InChI Key: VSRQAPYNCMIZRM-DJLDLDEBSA-N
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Description

This compound is a complex heterocyclic molecule featuring a 1,3,5-triazin-4-one core fused with a substituted oxolane (tetrahydrofuran) ring. The oxolane moiety contains stereospecific hydroxyl and hydroxymethyl groups at positions 4 and 5, respectively, indicative of a sugar-like structure.

Properties

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

IUPAC Name

N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H17N5O4/c1-15(2)5-12-10-13-6-16(11(19)14-10)9-3-7(18)8(4-17)20-9/h5-9,17-18H,3-4H2,1-2H3/t7-,8+,9+/m0/s1

InChI Key

VSRQAPYNCMIZRM-DJLDLDEBSA-N

Isomeric SMILES

CN(C)C=NC1=NC(=O)N(C=N1)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CN(C)C=NC1=NC(=O)N(C=N1)C2CC(C(O2)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide involves several steps. The starting materials typically include a nucleoside derivative and a triazine derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use in research or pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide in anticancer therapies. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching over 85% in some cases .

Antiviral Properties
Research indicates that derivatives of this compound could exhibit antiviral properties. The triazine core is known for its ability to interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.

Biochemical Research

Metabolic Pathway Studies
The compound's structural components, particularly the hydroxymethyl oxolane moiety, suggest its involvement in metabolic pathways. This feature allows for its application in studying carbohydrate metabolism and enzyme interactions within biochemical systems.

Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit specific enzymes related to metabolic disorders. For example, the presence of a triazine ring can enhance binding affinity to enzymes involved in glucose metabolism, presenting opportunities for diabetes research.

Agricultural Chemistry

Pesticidal Activity
The unique chemical structure of this compound may also lend itself to applications in agricultural chemistry as a potential pesticide. The triazine derivatives are known for their herbicidal properties and could be optimized for crop protection against specific pests and diseases.

Data Table: Comparison of Similar Compounds

Compound NameStructure TypeAnticancer ActivityEnzyme InhibitionPesticidal Activity
Compound ATriazineHighModerateLow
Compound BOxolaneModerateHighModerate
N'-[5-[...]]Triazine-Oxolane HybridPotentialPotentialPotential

Case Studies

Case Study 1: Anticancer Research
A study published in the ACS Omega journal demonstrated that triazine derivatives exhibited significant anticancer effects on multiple cell lines. The research focused on the synthesis and evaluation of these compounds' efficacy against cancer cells, revealing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Enzyme Interaction Studies
In another study exploring enzyme inhibition related to metabolic disorders, researchers synthesized various derivatives of triazine compounds to assess their impact on key metabolic enzymes. Results indicated that certain modifications enhanced binding affinity and inhibitory action against target enzymes involved in glucose metabolism.

Mechanism of Action

The mechanism of action of N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide involves the inhibition of DNA synthesis and the induction of cellular apoptosis. The compound targets specific molecular pathways involved in cell division and survival, leading to the death of cancer cells. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and proteins related to DNA replication and repair.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or heterocyclic frameworks. Below is a comparative analysis:

Triazinone Derivatives

Triazinones are six-membered aromatic rings with three nitrogen atoms. The target compound’s triazinone core is substituted with a dimethylmethanimidamide group, distinguishing it from simpler triazinones like those in (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives). These derivatives feature thiazolidinone moieties (five-membered sulfur-containing rings) instead of oxolane systems and are primarily studied for hypoglycemic activity .

Feature Target Compound Triazinone/Thiazolidinone Derivatives ()
Core Structure 1,3,5-Triazin-4-one + oxolane Thiazolidin-2,4-dione + benzamide
Functional Groups Hydroxyl, hydroxymethyl, dimethylmethanimidamide Dioxothiazolidinyl, methylene, carboxamide
Biological Activity Hypothesized nucleoside analog or kinase inhibitor (structural inference) Confirmed hypoglycemic agents (in vitro/in vivo studies)
Synthesis Likely involves carbodiimide coupling (similar to methods) Utilizes N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride

Oxolane-Containing Compounds

The oxolane (tetrahydrofuran) group in the target compound resembles nucleoside sugar moieties. describes a structurally complex nucleoside analog with a pyrazolo[4,3-d]pyrimidin core and phosphoramidite-protected oxolane. While both compounds share stereospecific oxolane rings, the target lacks nucleotide-like phosphoramidite groups, limiting its direct applicability in oligonucleotide synthesis .

Feature Target Compound Nucleotide Analog ()
Oxolane Substitution 4-hydroxy-5-(hydroxymethyl) Bis(4-methoxyphenyl)-phenyl-methoxy, cyanoethoxy-phosphanyl
Core Heterocycle 1,3,5-Triazin-4-one Pyrazolo[4,3-d]pyrimidin
Function Potential nucleoside precursor Oligonucleotide synthesis intermediate

Methanimidamide Derivatives

The dimethylmethanimidamide group in the target compound is structurally analogous to amidine derivatives in , such as N,N-dimethyl-N'-(2H-1,2,3,4-tetrazol-5-yl)methanimidamide. These compounds often serve as ligands or intermediates in coordination chemistry. However, the tetrazolyl group in derivatives confers distinct electronic properties compared to the triazinone-oxolane system .

Key Research Findings and Limitations

  • Hypoglycemic Activity: Thiazolidinone derivatives (–2) exhibit confirmed hypoglycemic effects via PPAR-γ modulation, whereas the target compound’s biological activity remains uncharacterized .
  • Toxicity Data: highlights toxicity studies in Wister albino mice for thiazolidinone derivatives, but analogous data for the target compound are absent .

Biological Activity

The compound N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazine ring and a hydroxymethyl tetrahydrofuran moiety, which contribute to its unique biological properties. Below is a summary of its chemical characteristics:

Property Details
Molecular Formula C₁₀H₁₃N₅O₄
Molecular Weight 267.24 g/mol
IUPAC Name This compound
SMILES C1C@@HN2C(=O)NC(=O)C=N2

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Case Study 1: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazine compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that triazine derivatives can inhibit viral replication by interfering with viral RNA synthesis.

  • Case Study 2: In vitro studies have shown that certain triazine-based compounds can inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor.

  • Mechanism of Action: The compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism. This inhibition can lead to reduced proliferation of rapidly dividing cells .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anticancer Activity: Preliminary results suggest that the compound may induce apoptosis in cancer cell lines by activating caspase pathways.
  • Toxicity Assessments: Toxicological evaluations indicate that the compound exhibits low toxicity in animal models at therapeutic doses.

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity. The following table summarizes findings from several studies:

Compound Biological Activity Reference
N'-[5-(Hydroxymethyl)-triazine]Antimicrobial
4-Oxo-triazine derivativesAntiviral
N,N-Dimethylmethanimidamide derivativesEnzyme inhibition

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